molecular formula C10H7BrN2 B035180 5-Bromo-3,4'-bipyridine CAS No. 106047-38-5

5-Bromo-3,4'-bipyridine

Cat. No.: B035180
CAS No.: 106047-38-5
M. Wt: 235.08 g/mol
InChI Key: ZKNBQZBRNLAVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family It consists of two pyridine rings connected by a single bond, with a bromine atom attached to the third position of one of the pyridine rings

Mechanism of Action

Target of Action

5-Bromo-3,4’-bipyridine is a bipyridine derivative that has been used as a coformer and ligand in coordination chemistry . The molecule has two electron-rich nitrogen atoms, which are its primary targets . These nitrogen atoms play a crucial role in forming halogen bonds with other molecules .

Mode of Action

The interaction of 5-Bromo-3,4’-bipyridine with its targets involves the formation of halogen bonds. Theoretically, it can form two halogen bonds with two different 1,4-diiodotetrafluorobenzene molecules upon cocrystal formation . The introduction of the electron-withdrawing bromine atom in one pyridine ring may make the case a little bit more complex .

Biochemical Pathways

Bipyridine and related compounds are known to be precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, it’s plausible that 5-Bromo-3,4’-bipyridine could influence these biochemical pathways.

Pharmacokinetics

For instance, the anhydrate form of 4,4’-bipyridine shows hardly any hysteresis and a fast transformation kinetics, with the critical relative humidity being at 35% at room temperature . This could potentially impact the absorption and distribution of 5-Bromo-3,4’-bipyridine in the body.

Result of Action

Given its ability to form halogen bonds, it’s plausible that it could influence the structure and function of target molecules, potentially leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-3,4’-bipyridine. For instance, the exposed location of the nitrogen atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine . This suggests that the chemical environment could influence the action of 5-Bromo-3,4’-bipyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4’-bipyridine typically involves the bromination of 3,4’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of 5-Bromo-3,4’-bipyridine may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4’-bipyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases such as triphenylphosphine and potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted bipyridines depending on the nucleophile used.

    Coupling Products: Extended bipyridine derivatives with additional aromatic or aliphatic groups.

    Oxidation and Reduction Products: Different oxidation states of the bipyridine core.

Scientific Research Applications

5-Bromo-3,4’-bipyridine has a wide range of applications in scientific research:

    Coordination Chemistry: It is used as a ligand to form coordination complexes with transition metals, which are studied for their catalytic and electronic properties.

    Materials Science: The compound is employed in the synthesis of organic semiconductors and light-emitting materials for use in electronic devices.

    Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.

    Supramolecular Chemistry: It is utilized in the construction of supramolecular architectures and host-guest systems.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Bipyridine: Lacks the bromine substituent, leading to different reactivity and coordination properties.

    4,4’-Bipyridine: Has the nitrogen atoms in a different position, affecting its coordination geometry and electronic properties.

    2,2’-Bipyridine: Known for its strong coordination with metal centers, often used in similar applications but with distinct properties due to the different substitution pattern.

Uniqueness

5-Bromo-3,4’-bipyridine is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and coordination behavior. This makes it a valuable building block for the synthesis of complex molecules and materials with tailored properties.

Properties

IUPAC Name

3-bromo-5-pyridin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNBQZBRNLAVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543425
Record name 5-Bromo-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106047-38-5
Record name 5-Bromo-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3,4'-bipyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3,4'-bipyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-3,4'-bipyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-3,4'-bipyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-3,4'-bipyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-3,4'-bipyridine
Customer
Q & A

Q1: What is the crystal structure of the co-crystal formed between 5-bromo-3,4'-bipyridine and 1,4-diiodotetrafluorobenzene?

A1: The crystal structure of the co-crystal is triclinic, belonging to the space group P-1. The unit cell dimensions are as follows: a = 8.7472(4) Å, b = 8.7822(4) Å, c = 9.4065(4) Å, α = 102.745(4)°, β = 105.489(4)°, γ = 91.949(4)°. The unit cell volume is 675.88(5) Å3, and it contains one formula unit (Z=1). This information was determined at a temperature of 290 K. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.